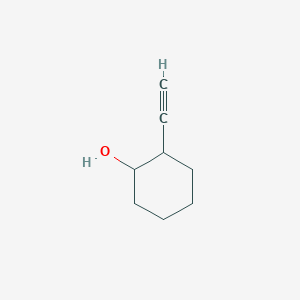

2-Ethynylcyclohexan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethynylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.183. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis and Chemical Reactions

Linear Trimerization

2-Ethynylcyclohexan-1-ol undergoes linear trimerization when catalyzed by nickel(II) complexes, forming a specific trimer that can be characterized through various spectroscopic methods. This reaction is significant in understanding nickel(II) catalyzed processes and their applications in synthetic chemistry (Carusi et al., 1987).

Rupe Rearrangement in Near-Critical Water

The Rupe rearrangement of this compound in near-critical water conditions was studied, revealing the production of 1-cyclohexen-1-ylethanone under specific conditions. This study is important for understanding chemical reactions under high-temperature conditions (Chang et al., 2011).

Polymerization and Material Science

Polymerization with Tungsten and Molybdenum-based Catalysts

Research demonstrates the effective polymerization of 1-ethynylcyclohexene using W- and Mo-based catalysts, leading to polymers with a conjugated polymer backbone. This contributes to the development of new materials with potential applications in various industries (Gal et al., 1995).

Coordination Polymerization of a Conjugated Enyne

The polymerization of 1-ethynylcyclohexene using rhodium catalysts resulted in the synthesis of a novel polyacetylene derivative. This has implications in material science, particularly in the creation of materials with unique optical properties (Ochiai et al., 2001).

Spectroscopy and Structural Analysis

Vibrational Spectra and Force Constant Calculations

The vibrational spectra of ethynylcyclohexane were analyzed, providing insights into the molecular structure and behavior of compounds related to this compound. This research is crucial for understanding the physical properties of these compounds (Woldbaek et al., 1985).

Mass Spectra Analysis

The mass spectra of organic compounds related to this compound were investigated, revealing important data about the stability and decomposition of these molecules. This information is valuable in the field of organic chemistry and material analysis (Tureček et al., 1986).

作用機序

Target of Action

2-Ethynylcyclohexan-1-ol is a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . It has similar sedative, anticonvulsant, and muscle relaxant effects . It is also used in the production of silicone rubber as a stabilizer .

Mode of Action

It is known to interact with its targets to exert sedative, anticonvulsant, and muscle relaxant effects . It can also act as a nucleophilic reagent, reacting with acid anhydrides, acyl chlorides, and halogenated alkanes to form ethers and esters .

Biochemical Pathways

It is known to undergo addition reactions with halogens, hydrogen halides, and water, and can form metal acetylide compounds .

Pharmacokinetics

Its water solubility is 10 g/l at 20°c , which may influence its bioavailability.

Result of Action

It is known to have sedative, anticonvulsant, and muscle relaxant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is used in oil or gas wells as a polymerization inhibitor to prevent the premature curing of silicone compounds . It can also significantly reduce the corrosion rate of metals when added to a corrosive medium, and can be used alone as a corrosion inhibitor or in combination with other substances to achieve higher corrosion inhibition efficiency .

Safety and Hazards

将来の方向性

The future directions of 2-Ethynylcyclohexan-1-ol could involve its use in the synthesis of novel compounds with potential applications in various fields. For instance, it has been used to synthesize organotellurium (IV) compounds with inhibitory activity towards Cathepsin B , suggesting potential applications in medicinal chemistry.

特性

IUPAC Name |

2-ethynylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOCSQDAIHOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)

![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)

![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)

![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)